molecular formula C7H8FNO B1334285 2-Fluoro-4-methoxyaniline CAS No. 458-52-6

2-Fluoro-4-methoxyaniline

Cat. No. B1334285
CAS RN: 458-52-6
M. Wt: 141.14 g/mol
InChI Key: YWUVOJJHVFLNJA-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxyaniline is a chemical compound that is part of the aniline family, characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 2-Fluoro-4-methoxyaniline can be achieved through the Ullmann methoxylation reaction, as described in one of the studies. This process involves the use of 2-Fluoro-4-iodoaniline as a starting material, which is then subjected to a protection-deprotection strategy using a 2,5-dimethylpyrrole-blocked aniline to yield the desired product . The study provides insights into the protection of nitrogen, the use of halogen compounds, and the replacement reactions that are crucial for the successful synthesis of 2-Fluoro-4-methoxyaniline.

Molecular Structure Analysis

Although the provided papers do not directly discuss the molecular structure of 2-Fluoro-4-methoxyaniline, the structure can be inferred from the general properties of anilines and the influence of substituents like fluorine and methoxy groups. The presence of these groups can affect the electron distribution within the molecule, potentially influencing its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of 2-Fluoro-4-methoxyaniline can be deduced from the photosubstitution reactions of related compounds. For instance, 2-fluoro-4-nitroanisole undergoes photosubstitution with n-hexylamine, leading to fluoride and methoxy substitution . This suggests that 2-Fluoro-4-methoxyaniline may also participate in similar substitution reactions under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-methoxyaniline can be influenced by the fluorine and methoxy substituents. For example, the fluorine atom is known to affect the redox reactivity and NMR properties of compounds . The presence of the methoxy group can also impact the solubility and boiling point of the compound. However, specific data on the physical and chemical properties of 2-Fluoro-4-methoxyaniline are not provided in the papers.

Relevant Case Studies

The papers provided do not include case studies directly related to 2-Fluoro-4-methoxyaniline. However, the synthesis methods and chemical reactions discussed in the papers can serve as a basis for understanding the potential applications and behavior of 2-Fluoro-4-methoxyaniline in various chemical contexts .

Scientific Research Applications

Synthesis Processes

2-Fluoro-4-methoxyaniline is utilized in various synthesis processes. For example, it is involved in the Ullman Methoxylation process, which is a method for preparing halogen compounds, ethers, and amines. This chemical plays a key role in such reactions due to its properties as a halogen compound and an amine (Ragan et al., 2003). Additionally, it is used in the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, which are important for cycloaddition reactions (Patrick et al., 2002).

Photoreaction Studies

2-Fluoro-4-methoxyaniline is also studied in photoreaction contexts. For instance, its derivative, 2-fluoro-4-nitroanisole, is investigated for its dual mechanistic pathway in triplet excited states, contributing to the understanding of electron transfer mechanisms in photochemistry (Pleixats & Marquet, 1990).

Environmental and Health Research

This compound is significant in environmental and health-related studies as well. Research involving the Fenton-like oxidation of hazardous methoxyanilines, including 2-Fluoro-4-methoxyaniline, focuses on wastewater treatment and the degradation of toxic chemicals, highlighting its relevance in public health and environmental protection (Chaturvedi & Katoch, 2020).

Medical Imaging and Gene Therapy

In the medical field, 2-Fluoro-4-methoxyaniline derivatives have been explored in the context of imaging agents for viral infection and gene therapy. For example, studies on [18F]FHBG, a compound derived from 2-Fluoro-4-methoxyaniline, show potential for use in positron emission tomography (PET) imaging (Alauddin & Conti, 1998).

Materials Science

In materials science, 2-Fluoro-4-methoxyaniline is involved in the synthesis of novel compounds like benzylideneaniline compounds, which have applications in nonlinear optical properties and material characterization (Subashini et al., 2021).

Safety And Hazards

2-Fluoro-4-methoxyaniline is considered hazardous. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUVOJJHVFLNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395989
Record name 2-fluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methoxyaniline

CAS RN

458-52-6
Record name 2-fluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

All of the product from Step A was placed in a Parr hydrogenation apparatus, and 0.35 g of platinum oxide in 200 mL of ethanol was added. This mixture was reacted with hydrogen until the theoretical amount of hydrogen was absorbed. The reaction was stopped, and the reaction mixture was filtered through Celite® filter aid. The solvent was then evaporated under reduced pressure, leaving 18.5 g of 2-fluoro-4-methoxyaniline as a solid residue.
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200 mL
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0.35 g
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Synthesis routes and methods II

Procedure details

The diazonium salt of 2-fluoro-4-methoxyaniline was prepared using sodium nitrite and hydrochloric acid and was then reduced in situ with tin(II) chloride to prepare the correspondingly substituted phenylhydrazine (XIX). Reaction of this hydrazine with ethyl 2-cyclohexanonecarboxylate and subsequent heating of the product in the presence of acetic acid produced a mixture of 2-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one (XX) and the 2-fluoro-4-methoxyphenylhydrazone of 2-cyclohexanonecarboxylic acid. This mixture was heated in phosphorus oxychloride, yielding 3-chloro-2-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydroindazole (XXI), which was then cleaved with boron tribromide to the desired 3-chloro-2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydroindazole (XXII). ##STR13##
[Compound]
Name
2-fluoro-4-methoxyphenylhydrazone
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substituted phenylhydrazine
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2-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one
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Synthesis routes and methods III

Procedure details

The diazonium salt of 2-fluoro-4-methoxyaniline was prepared using sodium nitrite and hydrochloric acid and was then reduced in situ with tin (II) chloride to prepare the correspondingly substituted phenylhydrazine (XIX). Reaction of this hydrazine with ethyl 2-cyclohexanonecarboxylate and subsequent heating of the product in the presence of acetic acid produced a mixture of 2-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one (XX) and the 2-fluoro-4-methoxyphenylhydrazone of 2-cyclohexanone carboxylic acid. This mixture was heated in phosphorus oxychloride, yielding 3-chloro-2-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydroindazole (XXI), which was then cleaved with boron tribromide to the desired 3-chloro-2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydroindazole (XXII). ##STR15##
[Compound]
Name
2-fluoro-4-methoxyphenylhydrazone
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Name
2-cyclohexanone carboxylic acid
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substituted phenylhydrazine
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Reaction Step Nine
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Reaction Step Nine
Name
2-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one
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Reaction Step Ten

Synthesis routes and methods IV

Procedure details

A solution of 3-fluoro-4-nitrophenyl methyl ether (28.1 g, 164 mmol) in ethanol (200 mL) was hydrogenated with palladium on charcoal. The reaction mixture was filtered through Kieselguhr and evaporated under vacuum to afford the product as an oil (22.8 g, 98%); MS (+ve ion electrospray) m/z 141 (MH+).
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28.1 g
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200 mL
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Yield
98%

Synthesis routes and methods V

Procedure details

3-Fluoro-4-nitrophenol (10.17 g, 64.7 mmol) (Aldrich) was dissolved in dimethylformamide (210 mL). Potassium carbonate (45 g, 323 mmol) and methyl iodide (5 mL, 77.64 mmol) (Aldrich) were added and the reaction mixture was stirred at room temperature overnight. (TLC: 20% ethyl acetate in hexanes showed complete conversion). The reaction mixture was filtered through a bed of Celite®, and concentrated under reduced pressure. The crude material was triturated with ether and insoluble materials were removed by filtration. The filtrate was concentrated under reduce pressure to afford an orange solid. This material (11.43 g) was dissolved in methanol (150 mL) and hydrogenated for 1.5 hours in a Parr apparatus at 50 psi, in the presence of 10% palladium on carbon (1.5 g) (Aldrich). (TLC: 20% ethyl acetate in hexanes showed complete conversion). The reaction mixture was filtered through Celite® washed with ethyl acetate, then concentrated under reduced pressure to afford 2-fluoro-4-methoxyaniline as a solid. (Yield 3.81 g, 26.99 mmol).
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hexanes
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10.17 g
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210 mL
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45 g
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5 mL
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11.43 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-methoxyaniline
Reactant of Route 2
2-Fluoro-4-methoxyaniline
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-methoxyaniline
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-methoxyaniline
Reactant of Route 5
2-Fluoro-4-methoxyaniline
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-methoxyaniline

Citations

For This Compound
31
Citations
GL Grunewald, AJ Kolar, MSS Palanki… - Organic preparations …, 1990 - Taylor & Francis
… An ice cold solution of sodium nitrite (77 mg, 1.13 mmol) in 1 mL of water was added dropwise to a stirred solution of 2-fluoro-4-methoxyaniline hydrochloride*l (200 mg. 1.13 mmol) in 1 …
Number of citations: 7 www.tandfonline.com
JA Ragan, BP Jones, MJ Castaldi, PD Hill… - Organic …, 2003 - Wiley Online Library
Fluoro‐4‐methoxyaniline R 2‐Fluoro‐4‐iodoaniline acetonylacetonate I 1‐(2‐Fluoro‐4‐iodophenyl)‐2, 5‐dimethyl‐1H‐pyrrole 1‐(2‐Fluoro‐4‐methoxyphenyl)‐2, 5‐dimethyl‐1H …
Number of citations: 16 onlinelibrary.wiley.com
JA Ragan, JA Murry, MJ Castaldi, AK Conrad, PD Hill… - 2003 - ACS Publications
… An Ullman route to 2-fluoro-4-methoxyaniline (Scheme 4) was developed to avoid a non-selective nitration reaction. The first GMP bulk campaign utilized a ring expansion strategy via a …
Number of citations: 1 pubs.acs.org
ED BERGMANN, M BENTOV - The Journal of Organic Chemistry, 1954 - ACS Publications
The usual method for the preparation of fluoro-substituted aromatic amines consists in the diazotization of nitro-substituted aromatic amines, precipitation and decomposition of the …
Number of citations: 14 pubs.acs.org
JA Ragan, TW Makowski, MJ Castaldi, PD Hill - Synthesis, 1998 - thieme-connect.com
… We recently required a practical, multigram synthesis of 2-fluoro-4-methoxyaniline (1). The published synthesis of this compound1 involves a nonselective nitration of 3fluorophenol,2 …
Number of citations: 20 www.thieme-connect.com
J Heredia-Moya, Y Hayakawa, KL Kirk - Journal of fluorine chemistry, 2006 - Elsevier
… To a vigorously stirred solution of 2-fluoro-4-methoxyaniline (11a) (2.30 g, 21.3 mmol) in water (20 mL) and conc. HCl (5.0 mL) at 0 C was added a cooled solution of NaNO 2 (1.35 g, …
Number of citations: 12 www.sciencedirect.com
A Foucourt, D Hédou, C Dubouilh-Benard, A Girard… - Molecules, 2014 - mdpi.com
… 2-fluoro-4-methoxyaniline 5i 85 5 8i 82 … Prepared from 2 and 2-fluoro-4-methoxyaniline. Flash chromatography eluent (DCM-EtOAc, 5:5). Yield: 85%; yellow solid; mp > 260 C. …
Number of citations: 46 www.mdpi.com
JB Blair, D Kurrasch-Orbaugh… - Journal of medicinal …, 2000 - ACS Publications
… A solution of sodium nitrite (2.58 g, 37.4 mmol) in water (8 mL) was added dropwise to a solution of 2-fluoro-4-methoxyaniline (19) (5.28 g, 37.4 mmol) in aqueous 2.35 N HCl at 0 C. …
Number of citations: 166 pubs.acs.org
N Sirisoma, A Pervin, H Zhang, S Jiang… - Journal of medicinal …, 2009 - ACS Publications
As a continuation of our structure−activity relationship (SAR) studies on 4-anilinoquinazolines as potent apoptosis inducers and to identify anticancer development candidates, we …
Number of citations: 153 pubs.acs.org
J Stadlwieser, P Barbier, S Taylor - Helvetica chimica acta, 1998 - Wiley Online Library
… Starting from 2-fluoro-4-methoxyaniline (2), the quinoline nucleus was elaborated by a modified Skraup reaction leading to 8-fluoro-6-(methoxymethoxy)quinoline (3) [5]. Ether cleavage …
Number of citations: 11 onlinelibrary.wiley.com

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